molecular formula C12H10F2O2 B5752305 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one

Cat. No. B5752305
M. Wt: 224.20 g/mol
InChI Key: MAASTNHFYCXVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of pain and inflammation. It is a derivative of salicylic acid and has a similar mechanism of action to aspirin. However, unlike aspirin, Diflunisal has a longer half-life and is less likely to cause gastrointestinal side effects.

Mechanism of Action

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX, 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, fever, and pain. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. In addition, 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action. This makes it a useful tool for studying the inflammatory response and for testing the efficacy of new anti-inflammatory drugs. However, one limitation is that it is a relatively non-specific inhibitor of COX, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of Alzheimer's disease. Further research is needed to determine the optimal dosage and duration of treatment for this indication. Another area of interest is the development of more specific COX inhibitors that may have fewer side effects than 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one. Finally, there is a need for further research on the biochemical and physiological effects of 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, particularly with regard to its antioxidant properties.

Synthesis Methods

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one can be synthesized by reacting 5,7-dimethyl-4-hydroxycoumarin with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction produces 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one, which can be purified and isolated using various techniques such as column chromatography.

Scientific Research Applications

2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. 2-(difluoromethyl)-5,7-dimethyl-4H-chromen-4-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

2-(difluoromethyl)-5,7-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O2/c1-6-3-7(2)11-8(15)5-10(12(13)14)16-9(11)4-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAASTNHFYCXVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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